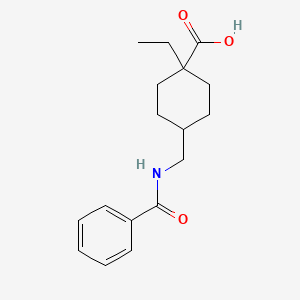

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an ethyl ester group and a benzoylaminomethyl group in the trans configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

Introduction of the Benzoylaminomethyl Group: The benzoylaminomethyl group is introduced via a nucleophilic substitution reaction, where a benzoyl chloride reacts with an aminomethyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoylaminomethyl group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the benzoylaminomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields primary amines.

Substitution: Results in various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

- Ethyl trans-4-(N-acetylaminomethyl)cyclohexane-1-carboxylic acid

- Ethyl trans-4-(N-methylaminomethyl)cyclohexane-1-carboxylic acid

Uniqueness

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is unique due to its specific benzoylaminomethyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclohexane carboxylic acids. Its chemical structure includes a cyclohexane ring substituted with an ethyl ester and a benzoylaminomethyl group, which contributes to its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of cyclohexane carboxylic acids, including this compound, exhibit anti-inflammatory properties . A study highlighted its ability to inhibit platelet aggregation and polynuclear leukocyte migration, suggesting potential applications in treating inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) . The median lethal dose (LD50) for this compound was reported to be greater than 3000 mg/kg in mice, indicating low toxicity .

The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit serine proteases, particularly plasmin, which plays a role in the inflammatory response. By inhibiting plasmin activity, the compound accelerates barrier recovery in epithelial tissues and reduces hyperplasia induced by injury . This mechanism is crucial for maintaining skin integrity and promoting healing.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that this compound undergoes metabolic processes typical of carboxylic acids, including hydrolysis and conjugation with glucuronic acid for excretion . The compound's lipophilicity, as indicated by its Log P values (ranging from 1.23 to 1.96), suggests good permeability across biological membranes, which is favorable for oral bioavailability .

Clinical Applications

- Chronic Inflammatory Diseases : A case study demonstrated the efficacy of related compounds in managing chronic inflammatory diseases. Patients receiving treatment with cyclohexane carboxylic acid derivatives showed significant improvement in symptoms associated with inflammation .

- Skin Barrier Recovery : In clinical trials involving patients with compromised skin barriers (e.g., due to eczema), topical applications of compounds similar to this compound resulted in accelerated recovery times and reduced inflammation .

Data Tables

Properties

IUPAC Name |

ethyl 4-(benzamidomethyl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-8-13(9-11-15)12-18-16(19)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYBPSGOLIGCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.